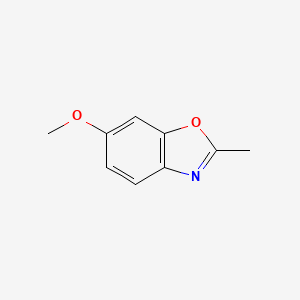

6-Methoxy-2-methylbenzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRVVUQHPUZLSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178726 | |

| Record name | 6-Methoxy-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23999-64-6 | |

| Record name | 6-Methoxy-2-methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23999-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-methylbenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023999646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23999-64-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-methylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methoxy-2-methylbenzoxazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7N89V5FVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for Benzoxazole Derivatives

Established Synthetic Pathways for Benzoxazole (B165842) Core Structures

Traditional methods for synthesizing the benzoxazole nucleus have been refined over decades, providing reliable and versatile routes to a wide array of derivatives. These pathways typically involve the cyclization of ortho-substituted aminophenols. mdpi.com

The most prevalent and direct method for synthesizing 2-substituted benzoxazoles is the condensation reaction between a 2-aminophenol (B121084) and a suitable carbonyl-containing compound. mdpi.comnih.gov This approach involves the reaction of the amino and hydroxyl groups of the aminophenol with a single molecule that provides the C2 carbon of the benzoxazole ring.

For the synthesis of 6-Methoxy-2-methylbenzoxazole, this would involve the cyclocondensation of 4-methoxy-2-aminophenol with an acetic acid derivative. The reaction proceeds via an initial formation of an amide or Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic benzoxazole ring. A variety of reagents can serve as the source for the methyl-substituted C2 position, including carboxylic acids, acyl chlorides, esters, and aldehydes. mdpi.combenthamdirect.com The choice of reagent and catalyst often depends on the desired reactivity and reaction conditions. For instance, strong acids or dehydrating agents are commonly used to promote the cyclization when starting from carboxylic acids. jetir.org

Table 1: Reagents for Cyclocondensation with 2-Aminophenols

| Reagent Type | Specific Example | Typical Conditions |

|---|---|---|

| Carboxylic Acids | Acetic Acid | High temperature, acid catalyst (e.g., PPA, p-TsOH) |

| Acyl Chlorides | Acetyl Chloride | Base (e.g., Pyridine), room temperature |

| Aldehydes | Acetaldehyde | Oxidizing agent, acid or base catalyst |

Modern synthetic organic chemistry has introduced powerful transition metal-catalyzed reactions for the construction of heterocyclic systems, including benzoxazoles. nitrkl.ac.in These methods often offer milder reaction conditions and broader functional group tolerance compared to classical condensation reactions.

Palladium- and copper-catalyzed reactions are prominent in this area. organic-chemistry.orgresearchgate.net One common strategy involves the intramolecular C-O bond formation via O-arylation. bohrium.com In this approach, a precursor such as an N-(2-halophenyl)acetamide is subjected to a copper- or palladium-catalyzed cyclization, where the amide oxygen acts as a nucleophile to displace the ortho-halogen, forming the oxazole (B20620) ring. researchgate.net Another advanced approach is the direct C-H activation/functionalization, which allows for the construction of the benzoxazole core from more readily available starting materials, avoiding the need for pre-functionalized substrates. nitrkl.ac.in These innovative methods provide access to complex benzoxazole derivatives that may be difficult to synthesize via traditional routes. nitrkl.ac.in

Table 2: Examples of Transition Metal-Catalyzed Benzoxazole Syntheses

| Catalyst System | Reaction Type | Precursor Example |

|---|---|---|

| Copper(I) Iodide / Ligand | Intramolecular O-Arylation | N-(2-bromophenyl)acetamide |

| Palladium(II) Acetate / Ligand | C-H Activation/Annulation | 2-Amidophenol |

This strategy involves the activation of a functional group to render it highly electrophilic, thereby promoting a subsequent intramolecular nucleophilic attack to form the heterocyclic ring. A notable example is the use of triflic anhydride (B1165640) (Tf₂O) to activate tertiary amides. nih.gov

In this method, a tertiary amide is treated with triflic anhydride in the presence of a mild base. This generates a highly reactive amidinium salt intermediate. nih.gov A 2-aminophenol, acting as the nucleophile, attacks this activated intermediate. The reaction proceeds through a cascade involving nucleophilic addition, intramolecular cyclization by the phenolic hydroxyl group, and subsequent elimination to furnish the 2-substituted benzoxazole. nih.govmdpi.com This approach is valued for its mild conditions and the ability to synthesize a wide range of functionalized benzoxazole derivatives. nih.govmdpi.com

Environmentally Benign Synthetic Protocols for Benzoxazole Derivatives

In line with the principles of green chemistry, significant research has been directed towards developing more sustainable methods for benzoxazole synthesis. These protocols aim to reduce waste, avoid hazardous solvents, and lower energy consumption. jetir.org

A key focus of green chemistry is the elimination or replacement of volatile organic solvents. scispace.com For benzoxazole synthesis, several solvent-free methodologies have been developed. These reactions are often conducted using heterogeneous catalysts that can be easily recovered and reused. nih.govacs.org

Examples include the use of silica-supported sodium hydrogen sulfate (B86663) or magnetic nanoparticles as solid acid catalysts for the condensation of 2-aminophenols with carbonyl compounds. scispace.comajchem-a.com Another innovative approach employs a Brønsted acidic ionic liquid (BAIL) gel as an efficient and recyclable heterogeneous catalyst under solvent-free conditions. nih.govacs.org These methods offer high yields, simple work-up procedures, and minimal environmental impact. scispace.comnih.gov Grinding techniques, where reactants are mixed in a mortar and pestle, sometimes with a solid catalyst, also provide a solvent-free route to benzoxazoles. rsc.org Furthermore, conducting the synthesis in an aqueous medium using catalysts like samarium triflate represents another environmentally friendly alternative. organic-chemistry.org

Table 3: Green Catalysts for Solvent-Free Benzoxazole Synthesis

| Catalyst | Reactants | Conditions | Advantages |

|---|---|---|---|

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehyde | 130 °C, Solvent-free | High yield, recyclable catalyst. acs.org |

| Fe₃O₄@SiO₂-SO₃H Nanoparticles | 2-Aminophenol, Aldehyde | 50 °C, Solvent-free | Magnetically separable, reusable. ajchem-a.com |

| Silica-supported NaHSO₄ | 2-Aminophenol, Acyl Chloride | 100 °C, Solvent-free | High yield, eco-friendly catalyst. scispace.com |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.combenthamdirect.com By directly coupling microwave energy with the molecules in the reaction mixture, this technique leads to rapid heating, significantly reducing reaction times from hours to minutes. benthamdirect.comresearchgate.net

The synthesis of benzoxazoles has greatly benefited from this technology. eurekaselect.com The condensation of 2-aminophenols with carboxylic acids, aldehydes, or other precursors can be efficiently carried out under microwave irradiation, often with higher yields and cleaner reaction profiles compared to conventional heating. benthamdirect.comresearchgate.net This method is frequently combined with other green chemistry principles, such as solvent-free conditions or the use of eco-friendly catalysts. ijpbs.com For example, a novel approach utilizes hydrogen peroxide as a safe and inexpensive oxidant under microwave irradiation for the cyclodesulfurization of thiourea (B124793) intermediates to form benzoxazoles, producing only water as a byproduct. tandfonline.comtandfonline.com

Heterogeneous Catalysis and Catalyst Recyclability

The development of sustainable chemical processes has driven significant research into heterogeneous catalysis for benzoxazole synthesis. A primary advantage of this approach is the ease of catalyst separation from the reaction mixture, enabling its recovery and reuse, which is both economically and environmentally beneficial.

Several types of recyclable heterogeneous catalysts have been effectively employed. For instance, a Brønsted acidic ionic liquid (BAIL) gel, prepared by immobilizing a task-specific ionic liquid onto a silica (B1680970) network, has been shown to be a highly efficient catalyst for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. orgsyn.orggoogle.com This BAIL gel catalyst can be recovered by simple centrifugation and reused for at least five consecutive runs without a significant drop in its catalytic activity. orgsyn.orggoogle.com

Another effective class of heterogeneous catalysts includes magnetic nanoparticles. Sulfonic acid-functionalized silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂-SO₃H) serve as a magnetically separable catalyst for the reaction between 2-aminophenol and various aromatic aldehydes. sigmaaldrich.com This method offers high yields, short reaction times, and mild reaction conditions, with the catalyst being easily retrieved using an external magnet for subsequent reuse. sigmaaldrich.com Similarly, a ruthenium-based catalyst system involving phosphine-functionalized magnetic nanoparticles has been developed for the acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenol, providing a one-pot synthesis of benzoxazoles. researchgate.net

Copper(II) oxide nanoparticles have also been utilized as a robust, ligand-free heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. echemi.com This catalyst is recoverable and can be recycled without losing its activity. echemi.com The use of such solid-supported catalysts simplifies product purification, minimizes waste, and aligns with the principles of green chemistry.

Interactive Data Table: Comparison of Heterogeneous Catalysts in Benzoxazole Synthesis

| Catalyst | Reactants | Conditions | Yield | Recyclability (Runs) | Reference |

|---|---|---|---|---|---|

| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol, Benzaldehyde | 130°C, 5 h, Solvent-free | 98% | >5 | orgsyn.orggoogle.com |

| Fe₃O₄@SiO₂-SO₃H Nanoparticles | 2-Aminophenol, Aromatic Aldehydes | 50°C, Solvent-free | High | Multiple | sigmaaldrich.com |

| Ru₂Cl₄(CO)₆ with PFMNPs¹ | 2-Aminophenol, Primary Alcohols | Toluene, Reflux, 24 h | Moderate to Good | Not specified | researchgate.net |

| Copper(II) Oxide Nanoparticles | o-Bromoaryl derivatives | DMSO, Air | Good | Not specified | echemi.com |

| Imidazolium chlorozincate(II) IL on Fe₃O₄ NPs² | 2-Aminophenol, Benzaldehyde | 70°C, 30 min, Sonication | Up to 90% | Multiple | scholarsresearchlibrary.com |

¹ PFMNPs: Phosphine-functionalized magnetic nanoparticles ² IL: Ionic Liquid; NPs: Nanoparticles

Advanced Functionalization Strategies for Benzoxazole Derivatives

To expand the chemical space and utility of benzoxazole-based compounds, advanced functionalization strategies have been developed. These methods allow for the introduction of diverse substituents onto the benzoxazole core, often with high efficiency and selectivity.

Direct C-H Bond Functionalization

Direct C-H bond functionalization has emerged as a powerful, atom-economical strategy for modifying the benzoxazole scaffold, typically at the C2 position. researchgate.net This approach avoids the need for pre-functionalized substrates, thereby shortening synthetic sequences.

Palladium-catalyzed direct C-H arylation is a prominent method for creating 2-arylbenzoxazoles. researchgate.netresearchgate.net For example, a well-defined N-heterocyclic carbene (NHC)–palladium(II) complex can effectively catalyze the coupling of benzoxazoles with various aryl chlorides, which are generally less reactive than other aryl halides. researchgate.net Copper-catalyzed systems have also been developed for the direct C-H arylation of benzoxazoles using in situ generated aryl diazonium salts from anilines. nih.gov

Beyond arylation, direct C-H alkylation has also been achieved. Copper(I) complexes can catalyze the alkylation of benzoxazoles with non-activated secondary alkyl halides. These transition-metal-catalyzed methods provide a direct route to C2-functionalized benzoxazoles, which are common motifs in biologically active molecules. researchgate.netresearchgate.net

Cascade and Domino Reaction Sequences

Cascade and domino reactions are highly efficient synthetic strategies that involve the formation of multiple chemical bonds in a single pot without isolating intermediates. These processes offer significant advantages in terms of step economy, reduced waste, and operational simplicity.

One such example is a cascade reaction for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols. researchgate.net This sequence is promoted by triflic anhydride (Tf₂O) and involves the activation of the amide, followed by nucleophilic addition of the 2-aminophenol, intramolecular cyclization, and finally, elimination to yield the benzoxazole product. researchgate.net

Domino acylation-annulation reactions provide another versatile route. In a copper-catalyzed one-pot process, 2-bromoanilines react with acyl chlorides to form benzoxazoles under microwave irradiation. echemi.com Similarly, iron-catalyzed domino C-N/C-O cross-coupling reactions have been described for benzoxazole synthesis. A yttrium-catalyzed cascade involving the ring-opening of benzoxazoles with propargyl alcohols followed by a regioselective ring-closure has been developed to produce 1,4-benzoxazine scaffolds. These multi-step, single-operation sequences are powerful tools for rapidly constructing complex heterocyclic systems from simple precursors.

Multicomponent Reactions (MCRs) for Diversified Benzoxazole Libraries

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, are exceptionally well-suited for generating libraries of structurally diverse compounds. This strategy is highly valued in medicinal chemistry for the rapid exploration of structure-activity relationships.

The synthesis of benzoxazole derivatives has been achieved through MCRs catalyzed by copper complexes. In one approach, a mononuclear copper(II) complex catalyzes the reaction of a phenol, an aldehyde, and an amine to produce substituted benzoxazoles under mild conditions. Another MCR-based synthesis of benzoxazoles involves the reaction of catechols, ammonium (B1175870) acetate, and aldehydes. The inherent convergence and atom economy of MCRs make them an ideal tool for creating diversified benzoxazole libraries for high-throughput screening and drug discovery programs.

Specific Synthetic Routes to this compound and its Substituted Analogues

The synthesis of the specific target molecule, this compound, relies on the foundational reaction of condensing a substituted 2-aminophenol with a reagent that provides the C2-methyl group. The key precursor for this synthesis is 2-amino-5-methoxyphenol (B1278220).

Synthesis of the Precursor: 2-amino-5-methoxyphenol

A common route to 2-amino-5-methoxyphenol begins with the commercially available 3-methoxyphenol (B1666288). The synthesis involves two main steps:

Nitration: 3-methoxyphenol is first subjected to regioselective nitration to introduce a nitro group ortho to the hydroxyl group, yielding 5-methoxy-2-nitrophenol (B105146). This can be achieved using reagents such as sodium nitrite (B80452) in propionic acid followed by nitric acid. researchgate.net

Reduction: The resulting 5-methoxy-2-nitrophenol is then reduced to the corresponding amine. A standard and high-yielding method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net This step cleanly converts the nitro group to an amino group to afford 2-amino-5-methoxyphenol. researchgate.net

Final Cyclization Step to this compound

Once the 2-amino-5-methoxyphenol precursor is obtained, the final step is the cyclocondensation reaction to form the benzoxazole ring. Several methods can be employed:

Reaction with Acetic Anhydride: A widely used and straightforward method is the reaction of 2-amino-5-methoxyphenol with acetic anhydride. The reaction typically proceeds by heating the mixture, often in the presence of an acid catalyst, leading to N-acylation followed by intramolecular cyclization and dehydration to form the stable benzoxazole ring.

Reaction with Acetyl Chloride: Alternatively, acetyl chloride can be used as the acylating agent. This reaction is generally faster and may be performed at lower temperatures, often in the presence of a base to neutralize the HCl byproduct.

Reaction with Acetic Acid: Direct condensation with acetic acid is also possible, though it usually requires higher temperatures and stronger acid catalysts (e.g., polyphosphoric acid) to drive the dehydration and cyclization.

These methods provide reliable pathways to this compound and can be adapted for the synthesis of various substituted analogues by choosing appropriately functionalized 2-aminophenols and carboxylic acid derivatives.

Biological Activity Profiling of Benzoxazole Derivatives

Antineoplastic and Cytotoxic Activities

The development of novel anticancer agents is a critical area of research, and benzoxazole (B165842) derivatives have shown considerable promise in this domain. Their ability to inhibit cancer cell proliferation and induce cell death has been demonstrated in numerous studies.

The cytotoxic potential of benzoxazole derivatives has been extensively evaluated against a variety of human cancer cell lines. These in vitro studies are crucial for the initial screening and identification of compounds with promising anticancer activity.

A number of studies have reported the synthesis of benzoxazole derivatives and their subsequent evaluation for antiproliferative activity. For instance, a series of novel benzoxazole derivatives were synthesized and tested against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that these compounds exhibited promising cytotoxic effects, with IC50 values ranging from 3.22 ± 0.13 to 32.53 ± 1.97 µM nih.gov. Another study focused on benzoxazole-N-heterocyclic hybrids, which showed better potency against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to oral (KB) and lung (A549) cancer cell lines nih.gov.

Furthermore, research into new phortress analogues, where the benzothiazole (B30560) core was replaced with a benzoxazole ring system, revealed significant anticancer effects. Two compounds, in particular, displayed attractive anticancer activity against colon (HT-29), breast (MCF7), lung (A549), liver (HepG2), and brain (C6) carcinoma cell lines when compared to the reference agent doxorubicin nih.gov. The cytotoxic effects of some benzoxazole derivatives have also been compared to standard anticancer drugs, with some compounds showing activity comparable to or even better than drugs like 5-fluorouracil nih.gov.

The table below summarizes the in vitro antiproliferative activity of selected benzoxazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference |

| Benzoxazole Derivatives | MCF-7, HepG2 | 3.22 ± 0.13 to 32.53 ± 1.97 µM | nih.gov |

| Benzoxazole-N-heterocyclic hybrids | MCF-7, MDA-MB-231 | Not specified | nih.gov |

| Phortress analogues (3m, 3n) | HT-29, MCF7, A549, HepG2, C6 | Not specified | nih.gov |

| Benzoxazole derivative 6 | Not specified | 24.5 µM | nih.gov |

| Benzoxazole derivatives 4, 26 | Not specified | 39.9 µM, 35.6 µM | nih.gov |

It is evident from these findings that the benzoxazole scaffold is a promising template for the design of new anticancer agents. The antiproliferative activity is often influenced by the nature and position of substituents on the benzoxazole ring system.

While in vitro studies provide valuable preliminary data, in vivo animal models are essential for evaluating the therapeutic potential of anticancer compounds. A study on a novel benzoxazole derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated significant dose-dependent antitumor efficacy in nude mouse H460 subcutaneous xenograft models nih.gov. This compound suppressed tumor growth by 61.9% at a dose of 1 mg/kg administered via intravenous injection every 5 days for 3 weeks, without obvious signs of toxicity nih.gov. The in vivo antitumor effects of this compound were found to be comparable to the standard drug paclitaxel nih.gov. Mechanistic studies on the xenograft tumor tissues revealed that the compound inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature nih.gov.

Understanding the mechanism of action of anticancer compounds is crucial for their development as therapeutic agents. Benzoxazole derivatives have been shown to exert their cytotoxic effects through the modulation of various cancer-related signaling pathways and the induction of apoptosis.

One study found that a novel benzoxazole derivative induced a concentration-dependent activation of caspases and cell-cycle arrest in colorectal cancer models nih.gov. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate cancer cells. The induction of apoptosis by benzoxazole derivatives has been confirmed through various assays, including TUNEL staining, which showed a clear increase in apoptotic cells after treatment medicinescience.org.

Furthermore, some benzoxazole derivatives have been found to inhibit the NF-κB signaling pathway, which is known to play a crucial role in the survival of cancer cells. Inhibition of this pathway can lead to the induction of apoptosis in breast cancer cells medicinescience.org. The introduction of methyl and methoxy (B1213986) functional groups on a resveratrol scaffold, a compound with known anticancer properties, was found to stabilize its binding to mTOR, a key regulator of cell growth and proliferation, leading to the induction of autophagic cell death nih.govresearchgate.net. Another study demonstrated that a newly synthesized benzoxazole compound led to a decrease in the levels of caspase and Nfkβ, while cytochrome C levels were increased in MDA-MB cells, suggesting the involvement of the mitochondrial pathway of apoptosis bibliomed.org.

Antimicrobial Efficacy

In addition to their anticancer properties, benzoxazole derivatives have also demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.

The antibacterial activity of benzoxazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. In one study, a series of newly synthesized benzoxazole derivatives showed moderate to good antimicrobial activity nih.gov. Specifically, certain compounds were found to be highly effective against Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae, with MIC values comparable to the standard drug ofloxacin nih.gov. Another study reported that some benzoxazole derivatives possessed a broad spectrum of activity, with significant action against Pseudomonas aeruginosa at MIC values of 25 micrograms/ml, which was more potent than tetracycline and streptomycin nih.gov. However, it has also been noted that the antibacterial potential of some benzoxazole derivatives is not very high, with selectivity towards Gram-positive bacteria like B. subtilis nih.gov.

The table below presents the MIC values of selected benzoxazole derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain(s) | MIC Value(s) | Reference |

| Compound 10 | Bacillus subtilis | 1.14 × 10⁻³ µM | nih.gov |

| Compound 24 | Escherichia coli | 1.40 × 10⁻³ µM | nih.gov |

| Compound 13 | Pseudomonas aeruginosa | 2.57 × 10⁻³ µM | nih.gov |

| Compounds IVa-g, IVi-k, IVn, Vb-c, Vh | Pseudomonas aeruginosa | 25 µg/ml | nih.gov |

| Compounds II, III | Staphylococcus aureus | 50 µg/ml, 25 µg/ml | asm.orgnih.gov |

Benzoxazole derivatives have also shown promising antifungal activity against a variety of pathogenic fungal strains. A study on newly synthesized benzoxazole derivatives demonstrated that some compounds were highly potent against Aspergillus niger and Candida albicans, with MIC values comparable to the standard drug fluconazole nih.gov. Another investigation found that a specific 5-methyl-2-(p-chlorobenzyl)benzoazole derivative had the same potency against Candida albicans as the reference drugs oxiconazole and haloprogin, with an MIC value of 6.25 mg/ml nih.gov. Furthermore, a series of benzoxazole derivatives were evaluated for their antifungal effects against eight phytopathogenic fungi, with several compounds exhibiting significant activity nih.govsemanticscholar.org. It was also observed that almost half of a large group of studied benzoxazole compounds possessed antifungal properties, including activity against the pathogenic yeast C. albicans nih.gov.

The table below summarizes the antifungal activity of selected benzoxazole derivatives.

| Compound/Derivative | Fungal Strain(s) | MIC Value(s) | Reference |

| Compound 19 | Aspergillus niger | 2.40 × 10⁻³ µM | nih.gov |

| Compound 1 | Candida albicans | 0.34 × 10⁻³ µM | nih.gov |

| 5-methyl-2-(p-chlorobenzyl)benzoazole (IVb) | Candida albicans | 6.25 mg/ml | nih.gov |

| H-Box[(2-OMe-4-NMe2)Ph]-OMe (13), H-Box(2Q)-OMe (28), H-Box(4PyBr)-OMe (34) | Candida albicans | Not specified | nih.gov |

Antiviral and Antiparasitic Evaluations

Specific antiviral or antiparasitic activities of 6-Methoxy-2-methylbenzoxazole have not been detailed in the reviewed scientific literature. However, studies on related benzoxazole structures indicate potential antiviral capabilities within this chemical family. For instance, research into disubstituted benzimidazole (B57391) ribonucleosides, which share a core heterocyclic structure, showed that certain chlorinated derivatives were weakly active against human cytomegalovirus (HCMV) epa.gov. This suggests that the broader benzimidazole and benzoxazole scaffolds may serve as a basis for the development of antiviral agents, though specific data for this compound is not available.

Anti-inflammatory and Analgesic Properties

Direct studies detailing the anti-inflammatory and analgesic properties of this compound are not prominently available in current research. The potential for these effects is often inferred from related compounds.

There is no specific information available regarding the inhibition of inflammatory mediators and pathways by this compound. However, a related compound, Coixol (6-Methoxy-2-benzoxazolinone or 6-MBOA), has been noted for its anti-inflammatory potential medchemexpress.com. Research on other heterocyclic compounds, such as the synthetic aurone (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), has shown downregulation of pro-inflammatory cytokines and mediators like IL-6, IL-1β, iNOS, and TNF-α in LPS-stimulated cells ijper.org. While these findings are for different molecules, they highlight the potential for methoxy-substituted heterocyclic compounds to influence inflammatory pathways.

Experimental data on the analgesic potency of this compound is currently lacking in the scientific literature. Research into analgesic compounds often involves different structural classes, such as morphinans, where N-(cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol was noted for its potent mixed agonist-narcotic antagonist properties nih.gov. Animal models for pain, which utilize chemical stimuli like formalin or acetic acid, are standard for evaluating the analgesic profiles of new compounds, but no such studies have been reported for this compound mdpi.com.

Enzyme Inhibitory Potentials

The ability of this compound to inhibit various enzymes has been explored through studies on analogous compounds, particularly in the areas of tyrosinase and alpha-amylase inhibition.

There are no specific studies on the tyrosinase enzyme inhibition kinetics for this compound. However, research on related 2-phenylbenzoxazole scaffolds has shed light on structure-activity relationships for tyrosinase inhibition. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for skin-lightening products nih.govresearchgate.netnih.gov. Studies have shown that substitutions on the benzoxazole ring system can influence inhibitory activity. For example, a series of 6-methyl-2-phenylbenzoxazole derivatives were synthesized and evaluated, with some compounds bearing a 2,4-dihydroxyphenyl ring showing potent mushroom tyrosinase inhibitory activity nih.gov. The replacement of a hydroxyl group with a methoxyl group on the phenyl ring has been shown to significantly reduce tyrosinase inhibition, indicating that the specific substitution pattern is critical for activity nih.gov.

Below is a table summarizing the tyrosinase inhibition data for related benzoxazole derivatives.

| Compound Series | Substitution on 2-Phenyl Ring | IC₅₀ (µM) |

| 6-methyl-2-phenylbenzoxazole | 4-hydroxyl | 152.51 ± 14.33 |

| 6-methyl-2-phenylbenzoxazole | 2,4-dihydroxyl | 0.51 ± 0.00 |

| 6-chloro-2-phenylbenzoxazole | 2,4-dihydroxyl | 2.22 ± 0.16 |

| 5-methyl-2-phenylbenzoxazole | 2,4-dihydroxyl | 3.50 ± 0.07 |

Data adapted from studies on 2-phenylbenzoxazole derivatives.

Direct data on the alpha-amylase inhibitory activity of this compound is not available. However, the closely related compound 6-methoxy-2-benzoxazolinone (MBOA) has been shown to inhibit the induction of α-amylase in the seeds of various plants, including lettuce cas.cznih.gov. This inhibition of α-amylase, an enzyme crucial for starch degradation, consequently affects seed germination cas.cznih.gov. The concentration-dependent inhibition by MBOA suggests that the benzoxazolinone core structure can interact with biological pathways regulating this enzyme cas.cz. While this activity is observed in plants, it points to the potential for the 6-methoxy-substituted benzoxazole family to act as enzyme inhibitors.

Topoisomerase and Cyclooxygenase (COX) Inhibition

Benzoxazole derivatives have been identified as inhibitors of both topoisomerase and cyclooxygenase (COX) enzymes, which are crucial targets in cancer and inflammation therapy, respectively.

Topoisomerase Inhibition DNA topoisomerases are essential enzymes that regulate the topology of DNA during processes like replication and transcription, making them established targets for anticancer drugs. nih.gov Certain benzoxazole derivatives have demonstrated significant inhibitory activity against both human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). In a study of 21 synthesized 2-substituted benzoxazoles, four compounds (1c, 1f, 2b, 2e) were found to inhibit Topo I, while three (1c, 1e, 1f) inhibited Topo IIα. researchgate.net The most effective Topo II inhibitor was 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) with an IC50 value of 71 µM, and the most potent Topo I inhibitor was 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) with an IC50 of 104 µM. researchgate.net Notably, these two compounds inhibited both enzymes. researchgate.net Other research has also highlighted benzoxazoles as potent topoisomerase inhibitors. For instance, 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole showed significant Topo II inhibition with IC50 values of 22.3 µM and 17.4 µM, respectively, proving more potent than the reference drug etoposide. nih.gov Similarly, certain derivatives were found to be more potent Topo I inhibitors than the reference drug camptothecin. nih.gov The mechanism of these drugs is often through "interfacial inhibition," where the drug stabilizes the transient enzyme-DNA complex, leading to cell death. nih.gov

Cyclooxygenase (COX) Inhibition Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins. nano-ntp.com There are two main isoforms, COX-1 (a "housekeeping" enzyme) and COX-2 (inducible during inflammation). stanford.edu Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes, with selective COX-2 inhibition being a desirable trait to reduce gastrointestinal side effects. nih.govwikipedia.org

Several studies have established that benzoxazole derivatives can act as COX inhibitors. nano-ntp.comresearchgate.net Research into novel benzoxazole derivatives has shown them to possess moderate to good COX-2 inhibition activity, with some compounds having IC50 values comparable to the selective COX-2 inhibitor, Celecoxib. nano-ntp.com Structure-activity relationship (SAR) studies on various heterocyclic compounds have indicated that specific substitutions, such as a methoxy group at the para-position of a phenyl ring, can enhance the potency and selectivity of COX-2 inhibition. nih.gov For example, in a series of 1,4-benzoxazine derivatives, compounds with a biphenyl-like structure exhibited optimal COX-2 inhibition, with IC50 values ranging from 0.57–0.72 μM. rsc.org This suggests that the benzoxazole scaffold is a promising framework for developing new anti-inflammatory agents that selectively target the COX-2 enzyme. nih.gov

Table 1: Topoisomerase Inhibition by Benzoxazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topo I | 104 | researchgate.net |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topo IIα | 71 | researchgate.net |

| 5-Amino-2-(p-fluorophenyl)benzoxazole | Topo I | 132.3 | nih.gov |

| 2-(p-Nitrobenzyl)benzoxazole | Topo II | 17.4 | nih.gov |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topo II | 22.3 | nih.gov |

| Camptothecin (Reference) | Topo I | - | nih.gov |

| Etoposide (Reference) | Topo II | - | nih.gov |

Kinase Inhibition Profiles (e.g., Akt, IGF1Rβ, VEGFR-2)

The benzoxazole scaffold is a recognized pharmacophore in the development of kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer. researchgate.netnih.govsemanticscholar.org

Numerous studies have focused on designing and synthesizing benzoxazole derivatives as potent VEGFR-2 inhibitors. In one study, a series of new derivatives were evaluated, and compound 12l emerged as the most potent, with a VEGFR-2 inhibitory IC50 value of 97.38 nM. nih.gov Another research effort identified compound 14o as a highly effective inhibitor, showing a VEGFR-2 protein concentration of 586.3 pg/ml, comparable to the standard drug sorafenib (547.8 pg/ml). semanticscholar.org This compound also demonstrated significant anti-proliferative activity against HepG2 and MCF-7 cancer cell lines. semanticscholar.org

Further modifications to the benzoxazole structure have yielded even more potent inhibitors. A study on modified benzoxazole-based derivatives reported compound 8d as a standout candidate, exhibiting a VEGFR-2 inhibition IC50 of 0.0554 µM, which was superior to sorafenib (0.0782 µM). mdpi.comdoaj.org This compound also showed potent cytotoxic effects against multiple cancer cell lines, induced apoptosis, and arrested the cell cycle at the pre-G1 phase. mdpi.com The success of these derivatives is often attributed to their ability to fit into the ATP-binding pocket of the kinase, mimicking the binding pattern of established inhibitors like sorafenib. nih.govmdpi.com While the focus has been heavily on VEGFR-2, the broad applicability of the benzoxazole scaffold suggests potential for inhibition of other kinases like Akt and IGF1Rβ, which are also critical in cancer signaling pathways.

Table 2: VEGFR-2 Kinase Inhibition by Benzoxazole Derivatives

| Compound | VEGFR-2 Inhibition IC50 (µM) | Reference |

| Compound 8d | 0.0554 | mdpi.comdoaj.org |

| Compound 8a | 0.0579 | mdpi.com |

| Compound 8e | 0.0741 | mdpi.com |

| Compound 12l | 0.09738 | nih.gov |

| Sorafenib (Reference) | 0.0782 | mdpi.comdoaj.org |

Other Pharmacological Activities

Antihypertensive and Antidepressant Effects

The benzoxazole scaffold and related benzimidazole structures have been explored for their potential in treating hypertension and depression.

Antihypertensive Effects Benzimidazole derivatives, which are structurally similar to benzoxazoles, are known to possess antihypertensive properties, often by acting as angiotensin II receptor 1 (AT1) antagonists. nih.govntnu.nofrontiersin.org The renin-angiotensin system is a critical regulator of blood pressure, and blocking the AT1 receptor is a key mechanism for many antihypertensive drugs. nih.gov A series of novel 6-substituted benzimidazole derivatives were synthesized and shown to have a nanomolar affinity for the AT1 receptor. Two compounds, 1b and 2b , demonstrated the ability to reduce blood pressure in spontaneously hypertensive rats with potency equal to or greater than the commercial drug Losartan. nih.gov The functional groups on the benzimidazole nucleus play a crucial role in the compound's effectiveness and its ability to fit into the AT1 receptor pockets. ntnu.no One novel fluorophenyl benzimidazole derivative, FPD, not only blocked the AT1 receptor but also exhibited vasorelaxation through mechanisms involving cGMP buildup and modulation of calcium channels. frontiersin.org

Antidepressant Effects While direct evidence for benzoxazole derivatives is emerging, related heterocyclic compounds like benzothiazoles have shown promise as antidepressant agents. nih.gov Depression is a serious mental disorder, and many antidepressant drugs act on adrenergic and serotoninergic pathways. frontiersin.org In animal models such as the tail suspension and forced swimming tests, novel benzothiazole derivatives significantly reduced immobility time in mice, an indicator of antidepressant-like activity. nih.gov This effect was comparable to the reference drug fluoxetine and appeared to be specific, as the compounds did not alter spontaneous locomotor activity. nih.gov The structural similarity and shared biological targets, such as serotonin (B10506) receptors, suggest that benzoxazole derivatives could also be promising candidates for the development of new antidepressant therapies. nih.gov

Anticonvulsant Activity

Benzoxazole derivatives have been investigated for their potential as anticonvulsant agents for the treatment of epilepsy. nih.govresearchgate.net The anticonvulsant activity of new chemical entities is often evaluated in vivo using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests. researchgate.netthieme-connect.comfrontiersin.org

Studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, a class closely related to benzoxazoles, demonstrated marked anticonvulsant activity in mice. nih.gov The introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase activity. nih.gov One compound, 3-(sulfamoylmethyl)-1,2-benzisoxazole, was identified as particularly promising based on its efficacy and neurotoxicity profile. nih.gov

More recent research on a novel synthetic 1,2,4-triazole containing a benzoxazole derivative also showed dose-dependent inhibition of both MES and PTZ-induced convulsions. researchgate.net The protective action in these models suggests the compound may act by preventing seizure spread (MES model) and by raising the seizure threshold (PTZ model). researchgate.netthieme-connect.com The mechanism for some of these compounds is thought to involve the enhancement of GABAergic neurotransmission, similar to benzodiazepines. researchgate.netfrontiersin.org These findings indicate that the benzoxazole scaffold is a viable starting point for the development of new antiepileptic drugs. researchgate.net

Antioxidant Capacity and Radical Scavenging Assays

Benzoxazole and related benzoxazolinone derivatives have demonstrated significant antioxidant potential through their ability to scavenge free radicals. dergipark.org.trresearchgate.net Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in many chronic diseases. nih.gov The antioxidant capacity of these compounds is typically evaluated using a variety of in vitro assays.

The most common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the compound's ability to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. dergipark.org.trnih.gov In one study, a series of 3-substituted piperazinomethyl benzoxazole derivatives were tested, with compound BzO-1 (featuring a 4-methylphenyl substituent) showing the highest antioxidant activity. researchgate.net

Other assays used to confirm antioxidant capacity include superoxide anion radical scavenging, hydrogen peroxide scavenging, and metal chelating activity. dergipark.org.trresearchgate.net A study on 2-benzoxazolinone derivatives found that hydrazone derivatives, particularly those with p-methoxy and hydroxyl groups on their phenyl rings, showed the highest scavenging capacity against various reactive oxygen species. researchgate.net The results from these assays suggest that structural modifications, such as the addition of electron-donating groups, can significantly enhance the antioxidant properties of benzoxazole derivatives, making them promising candidates for therapies targeting oxidative stress. researchgate.netresearchgate.net

Table 3: Antioxidant Activity of Isoxazole Derivatives (DPPH Assay)

| Compound | IC50 (µg/ml) | Reference |

| Compound 2a | 0.45 ± 0.21 | nih.gov |

| Compound 2c | 0.47 ± 0.33 | nih.gov |

| Trolox (Reference) | 3.10 ± 0.92 | nih.gov |

Antihistaminic and Other Receptor Modulations

Benzoxazole derivatives are recognized for their wide spectrum of pharmacological activities, including antihistaminic effects and modulation of other crucial biological receptors. nih.gov

A notable area of research has been the development of benzoxazole derivatives as ligands for the histamine H3 receptor (H3R). nih.gov The H3 receptor is a target for developing treatments for various conditions, including neuropathic pain. In a study aimed at discovering new analgesics, a novel series of benzoxazole derivatives were synthesized and evaluated for their H3R binding affinity. The standout compound, 8d (2-methyl-6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]oxazole), exhibited a high affinity for the H3 receptor with a Ki value of 19.7 nM. Furthermore, it showed high selectivity over ten other off-target receptors and had negligible effects on the hERG cardiac ion channel, indicating a favorable safety profile. nih.gov

Beyond histamine receptors, the versatile benzoxazole scaffold has been incorporated into molecules targeting other CNS receptors. For instance, various benzothiazole-based compounds, which are structurally analogous to benzoxazoles, have shown significant binding affinities for serotonin transporters and 5-HT1A/5-HT2A receptors, which are important targets for antidepressant and antipsychotic drugs. nih.gov This demonstrates the potential of the benzoxazole core structure to be adapted for the modulation of a wide range of G-protein coupled receptors and transporters, opening avenues for new therapeutic agents.

Mechanistic Investigations of Benzoxazole Derivative Bioactivity

Identification of Specific Molecular and Cellular Targets

The diverse biological effects of benzoxazole (B165842) derivatives stem from their ability to interact with a variety of molecular and cellular targets. nih.gov While specific targets for 6-Methoxy-2-methylbenzoxazole are not extensively documented, studies on closely related analogues provide significant insights.

A notable analogue, 6-methoxy-2-benzoxazolinone (6-MBOA), has been investigated for its effects on the pineal gland's melatonin (B1676174) generating system. Research indicates that 6-MBOA acts on beta-adrenergic receptors. nih.gov This interaction was confirmed by the observation that its effects on N-acetyltransferase (NAT) activity, a key enzyme in melatonin synthesis, could be blocked by the beta-receptor antagonist propranolol. nih.gov Competition studies further showed that 6-MBOA can displace ligands from both alpha- and beta-adrenoceptors, although at relatively high concentrations (greater than 10⁻⁴ M). nih.gov

Other benzoxazole derivatives have been identified as inhibitors of enzymes crucial for disease progression. For instance, certain bis-benzoxazole hybrids have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. nih.gov The antifungal activity of some benzoxazoles has been linked to the inhibition of fungal growth, suggesting targets within essential fungal pathways. nih.gov For example, the allelopathic compound 6-methoxy-2-benzoxazolinone (MBOA) has been shown to inhibit the mycelial growth of several pathogenic Pythium species. nih.gov These findings highlight that the benzoxazole core can be modified to target a range of specific proteins and enzymes, leading to distinct biological outcomes.

Elucidation of Ligand-Protein Interaction Networks

The therapeutic potential of benzoxazole derivatives is closely linked to the favorable interactions between the benzoxazole moiety and various protein targets. nih.gov The nature of these interactions dictates the binding affinity and selectivity of the compound. Molecular docking studies on bis-benzoxazole derivatives targeting acetylcholinesterase (AChE) have revealed key interaction modes. These studies show that the compounds can bind within the active site of the enzyme, forming interactions with key amino acid residues.

In the case of 6-MBOA's interaction with beta-adrenergic receptors, its structural similarity to melatonin and catecholamines is thought to play a role, allowing it to fit into the ligand-binding pocket of the receptor. nih.govnih.gov The precise orientation and binding interactions are influenced by the electronic properties and spatial arrangement of the methoxy (B1213986) group and the oxazole (B20620) ring.

Analysis of Downstream Biological Pathway Modulation

The binding of a benzoxazole derivative to its molecular target initiates a cascade of downstream events, leading to the modulation of biological pathways and ultimately a physiological response. The interaction of 6-methoxy-2-benzoxazolinone (6-MBOA) with beta-adrenergic receptors provides a clear example of this process.

By acting as a beta-adrenergic agonist, 6-MBOA stimulates the activity of serotonin (B10506) N-acetyltransferase (NAT), a pivotal enzyme in the melatonin synthesis pathway. nih.govnih.gov This stimulation leads to an increase in the production and secretion of melatonin from the pineal gland. nih.gov This demonstrates a direct link between receptor binding and the modulation of a specific neurohormonal pathway. The effect of 6-MBOA is additive with that of other signaling molecules like vasoactive intestinal polypeptide, which stimulates the same pathway through a different receptor, indicating a complex regulation of melatonin biosynthesis. nih.gov

In other contexts, such as anticancer activity, benzoxazole derivatives are thought to modulate pathways related to cell cycle progression and apoptosis. wisdomlib.orgresearchgate.net By inhibiting key enzymes or proteins, these compounds can disrupt signaling pathways essential for cancer cell survival and proliferation. Similarly, the antifungal and antibacterial activities of benzoxazoles involve the disruption of vital microbial pathways, such as cell wall synthesis or nucleic acid replication. nih.gov

Receptor Binding Assays and Enzyme Kinetics for this compound and its Analogues

Quantitative analysis through receptor binding assays and enzyme kinetics is essential for characterizing the potency and selectivity of bioactive compounds. Data from such assays for various benzoxazole analogues demonstrate their potential as specific inhibitors or ligands.

For instance, a series of bis-benzoxazole derivatives were evaluated for their ability to inhibit cholinesterase enzymes. The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity), showed potent inhibition. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Bis-Benzoxazole Analogues

| Compound | Substitution Pattern | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |

|---|---|---|---|

| Analog 3 | 2,4-dichloro | 1.10 ± 0.40 | 1.90 ± 0.70 |

| Analog 4 | ortho-CH₃ | - | - |

| Analog 8 | Unsubstituted | - | - |

| Donepezil (Standard) | - | 2.45 ± 1.50 | 4.50 ± 2.50 |

Data sourced from nih.gov

In the field of antifungal research, benzoxazole derivatives have been tested against various phytopathogenic fungi, with their efficacy measured by IC₅₀ values.

Table 2: Antifungal Activity of 2-(phenoxymethyl)benzo[d]oxazole Derivatives

| Compound | Fungal Species | IC₅₀ (μg/mL) |

|---|---|---|

| 5a | B. cinerea | 19.92 |

| 5h | F. solani | 4.34 |

| Hymexazol (Standard) | F. solani | 38.92 |

Data sourced from nih.gov

Furthermore, studies on sigma (σ) receptor ligands, which are targets for neurological disorders and cancer, have included compounds with related structural motifs. While not benzoxazoles, certain dimethoxy-tetrahydroisoquinoline derivatives have been assessed for their binding affinity (Ki) to σ₁ and σ₂ receptors.

Table 3: Binding Affinity of Selected Ligands for Sigma Receptors

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) |

|---|---|---|

| (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 |

| (±)-8 | 108 ± 35 | 4.92 ± 0.59 |

Data sourced from upenn.edu

These quantitative data are critical for establishing structure-activity relationships (SAR) and for optimizing the benzoxazole scaffold to develop more potent and selective therapeutic agents. nih.gov

Computational Approaches in Benzoxazole Research

Molecular Docking Simulations for Predictive Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org It is widely employed to understand how small molecules like benzoxazole (B165842) derivatives might interact with biological targets such as proteins or enzymes. nih.gov

Molecular docking simulations predict the binding conformation and estimate the binding affinity, often expressed as a score in kcal/mol. This score helps in ranking potential drug candidates. mdpi.com For instance, in studies involving similar heterocyclic structures like benzimidazoles targeting the protein beta-tubulin, docking simulations have successfully predicted binding energies. nih.gov These simulations explore numerous possible conformations of the ligand within the active site of the target protein to identify the most stable binding mode.

| Compound | Binding Energy (kcal/mol) | Predicted Inhibitory Concentration (µM) |

|---|---|---|

| BI-02 (A Benzimidazole (B57391) Derivative) | -8.50 | 1.40 |

| Albendazole (Reference) | -7.0 | N/A |

A key outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are crucial for the interaction. nih.gov These interactions can include hydrogen bonds, pi-pi stacking, pi-alkyl, and van der Waals forces. For example, docking studies on benzimidazole derivatives with beta-tubulin revealed interactions with specific residues such as THR A:340 and TYR A:312 through hydrogen bonds, and pi-pi interactions with PHE A:296. nih.gov Understanding these critical interactions is vital for optimizing the ligand's structure to enhance its binding affinity and selectivity.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of molecules from first principles. These methods provide detailed information about molecular orbitals, charge distribution, and thermodynamic stability.

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. dergipark.org.tr It is frequently used to perform geometry optimization, which determines the lowest energy (most stable) three-dimensional structure of a molecule. dergipark.org.tr High-level DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), are used to accurately predict various electronic properties. nih.govdergipark.org.tr For very close analogs like 2-methylbenzoxazole (B1214174), advanced computational models such as G3(MP2)//B3LYP have been used to calculate thermochemical properties like the enthalpy of formation. researchgate.net

| Method | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G** | Parameter generation for molecular dynamics |

| G3(MP2)//B3LYP | N/A (Composite Method) | Gas-phase enthalpy of formation calculations |

| B3LYP | 6-311G(d) | Geometry optimization, vibrational frequencies |

| B3PW91 | 6-311G(d,p) | Calculation of NMR chemical shifts |

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trkaust.edu.sa The energy and shape of these orbitals are crucial for understanding a molecule's chemical reactivity and its electronic transitions. The energy gap between the HOMO and LUMO, for example, relates to the molecule's kinetic stability and optical properties. kaust.edu.sa

Computational methods are also used to assess the aromaticity and predict the relative stability of different benzoxazole derivatives. Theoretical calculations of gas-phase enthalpies of formation can be used to compare the thermodynamic stability of structurally similar compounds. researchgate.net A study comparing 2-methylbenzoxazole with 2,5-dimethylbenzoxazole (B1361385) using the G3(MP2)//B3LYP method determined that the dimethylated analog is enthalpically the more stable of the two. researchgate.net Such analyses are fundamental to understanding the structure-energy relationships within the benzoxazole family.

Table of Mentioned Compounds

| Compound Name |

|---|

| 6-Methoxy-2-methylbenzoxazole |

| 2-methylbenzoxazole |

| 2,5-dimethylbenzoxazole |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the behavior of molecules over time. In the context of this compound and its derivatives, MD simulations provide critical insights into their conformational stability and how they interact with biological targets at an atomic level. These simulations model the motion of every atom in a system, including the benzoxazole derivative, its target protein, and surrounding solvent molecules, by solving Newton's equations of motion.

The primary goal of these simulations in drug research is to understand the stability of the ligand-receptor complex. By analyzing the trajectory of the simulation, researchers can observe fluctuations in the molecule's structure, identify stable binding poses, and characterize the network of interactions that hold the complex together. Key metrics such as Root Mean Square Deviation (RMSD) are calculated to assess the stability of the protein and the ligand throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding pose is maintained.

Furthermore, MD simulations are instrumental in elucidating the dynamic nature of molecular interactions. They go beyond the static picture provided by molecular docking to reveal how a compound like this compound and its analogs adapt their conformation within the binding site and which interactions are most persistent. Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are often employed post-simulation to calculate the binding free energy of the complex. nih.gov This calculation breaks down the total energy into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation energies, thereby identifying the key amino acid residues responsible for potent inhibition. nih.gov

| Parameter | Description | Significance in Research |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure. | Indicates the structural stability of the protein-ligand complex over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible regions of the protein that may be important for ligand binding and conformational changes. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Assesses the overall stability and folding of the protein during the simulation. |

| Binding Free Energy (ΔG_bind) | The overall energy change upon binding of the ligand to the receptor, often calculated using MM-PBSA. | Predicts the binding affinity of the compound and helps identify the energetic drivers of the interaction. nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the protein over time. | Reveals critical interactions that contribute to the specificity and stability of the binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For benzoxazole derivatives, QSAR models are invaluable for predicting the potency of newly designed analogs, thereby prioritizing synthetic efforts and accelerating the discovery of more effective therapeutic agents. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. youtube.com To build a QSAR model, a dataset of compounds with known activities (e.g., IC50 values) is required. For each compound, a set of numerical descriptors is calculated, which can represent various aspects of the molecule, including steric (size and shape), electronic (charge distribution), and hydrophobic properties.

Several statistical methods can be used to develop the QSAR equation, ranging from Multiple Linear Regression (MLR) to more complex machine learning algorithms like Artificial Neural Networks (ANN). nih.govresearchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These methods generate 3D fields around the aligned molecules to represent their steric and electrostatic properties, providing intuitive contour maps that highlight which regions of the molecule are critical for activity. For example, a CoMFA map might show that a bulky, electron-donating group is favored at a specific position on the benzoxazole ring to enhance potency.

The predictive power of a QSAR model is rigorously evaluated through internal and external validation procedures. wikipedia.org Key statistical metrics include the cross-validated correlation coefficient (Q²) and the conventional correlation coefficient (R²). A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and predict the activity of novel this compound derivatives before they are synthesized. chemijournal.com

| Statistical Parameter | Symbol | Typical Value Range | Interpretation |

|---|---|---|---|

| Cross-Validated Correlation Coefficient | Q² or Rcv² | > 0.5 | Indicates the internal predictive ability of the model. A higher value suggests a more robust model. nih.govchemijournal.com |

| Non-Cross-Validated Correlation Coefficient | R² or Rncv² | > 0.6 | Measures the goodness of fit of the model to the training set data. nih.govnih.gov |

| Standard Error of Estimation | SEE | Low value | Represents the deviation of the predicted values from the experimental values for the training set. nih.gov |

| F-statistic Value | F | High value | Indicates the statistical significance of the regression model. nih.gov |

| Predictive R² for Test Set | R²_pred | > 0.5 | Measures the ability of the model to predict the activity of an external set of compounds not used in model generation. nih.gov |

In Silico Prediction of Pharmacokinetic Profiles (ADME) and Potential Off-Target Interactions

Beyond potency, the success of a drug candidate depends heavily on its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), and its safety profile. In silico tools play a crucial role in the early assessment of these properties for compounds like this compound, helping to identify potential liabilities and guide molecular design. nih.gov

In Silico Prediction of Pharmacokinetic Profiles (ADME)

ADME models use the structure of a molecule to predict its behavior in the body. These predictions are based on models derived from large datasets of experimental results. For a compound like this compound, a typical in silico ADME assessment would evaluate a range of properties. Absorption is often predicted by estimating solubility, lipophilicity (logP), and permeability through models like Caco-2 cell permeability. frontiersin.org Distribution is assessed by predicting parameters such as plasma protein binding and the ability to cross the blood-brain barrier. Metabolism prediction involves identifying the most likely sites on the molecule to be modified by metabolic enzymes (e.g., Cytochrome P450s) and predicting whether the compound is an inhibitor of these enzymes. Finally, excretion pathways are computationally estimated. These early predictions help researchers to flag compounds that are likely to have poor oral bioavailability or undesirable metabolic profiles. mdpi.com

| ADME Category | Predicted Parameter | Importance |

|---|---|---|

| A bsorption | Aqueous Solubility | Affects dissolution and subsequent absorption after oral administration. |

| Intestinal Absorption (Human) | Predicts the percentage of the compound that will be absorbed from the gut into the bloodstream. frontiersin.org | |

| Caco-2 Permeability | An in vitro model for predicting human intestinal absorption. frontiersin.org | |

| D istribution | Plasma Protein Binding (PPB) | High binding can limit the amount of free drug available to act on the target. |

| Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. | |

| M etabolism | CYP450 Inhibition/Substrate | Predicts potential for drug-drug interactions and metabolic stability. |

| E xcretion | Total Clearance | Estimates the rate at which the drug is removed from the body. |

Potential Off-Target Interactions

A drug's interaction with unintended biological targets, known as off-target interactions, can lead to adverse effects. nih.gov Computational methods are used to predict these potential interactions by comparing the query molecule to large databases of compounds with known biological activities. These ligand-based approaches rely on the principle of chemical similarity, suggesting that structurally similar molecules are likely to have similar biological targets. nih.gov

Methods for off-target prediction can utilize 2D structural similarity, 3D shape matching, or pharmacophore-based searches. nih.gov By screening a compound like this compound against a vast panel of known targets, these tools can generate a list of potential off-targets with a corresponding confidence score. This information is critical in the early stages of drug discovery to anticipate potential safety issues and to design molecules with a cleaner selectivity profile, ultimately reducing the rate of attrition in later preclinical and clinical development. nih.gov

Structure Activity Relationship Sar Analysis of Benzoxazole Derivatives

Influence of Substituent Position and Nature on Biological Activities.mdpi.comresearchgate.netrsc.org

The biological activity of benzoxazole (B165842) derivatives is highly dependent on the type and position of substituents on the aromatic core. Modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. Research has shown that substitutions at various positions, including 2, 5, and 6, play a crucial role in defining the therapeutic potential of these compounds. mdpi.comglobalresearchonline.net

Role of Methoxy (B1213986) Substitution at Position 6 on the Biological Profile

The introduction of a methoxy (-OCH3) group, particularly at the C6 position of the benzoxazole ring, can significantly influence the molecule's biological profile. The C6 position is a common site for electrophilic substitution reactions like nitration. globalresearchonline.net While direct SAR studies on 6-methoxy-2-methylbenzoxazole are specific, the effect of methoxy groups on related structures provides valuable insights. For instance, studies on other heterocyclic scaffolds have shown that methoxy groups can enhance anticancer activity. In one study, the presence of di-methoxy and tri-methoxy groups on an aromatic aldehyde substituent led to an improvement in the anticancer activity of the prepared benzoxazole derivatives. nih.gov The electron-donating nature of the methoxy group can alter the electron density of the benzoxazole ring system, potentially enhancing binding affinity to target proteins or influencing the molecule's metabolic stability.

Impact of Methyl Substitution at Position 2 on Pharmacological Potency

The C2 position of the benzoxazole scaffold is a key site for modification, and introducing a methyl (-CH3) group can have a profound impact on pharmacological potency. mdpi.comnih.gov The substituent at this position often plays a direct role in the molecule's interaction with the active site of a biological target. For example, a series of 2-methylbenzo[d]oxazole derivatives were synthesized and evaluated as inhibitors of human monoamine oxidase (MAO), an important enzyme in neuroscience. The results indicated that these derivatives were potent MAO inhibitors, demonstrating that the 2-methylbenzoxazole (B1214174) core is a promising scaffold for this target class. researchgate.net The size, lipophilicity, and electronic nature of the group at C2 are critical determinants of activity, and even a small alkyl group like methyl can confer significant potency.

Effects of Halogenation, Alkyl, and Aryl Substitutions on Benzoxazole Core

Beyond methoxy and methyl groups, a wide range of other substitutions are used to modulate the activity of the benzoxazole core. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance biological activity.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can increase a compound's lipophilicity, improve membrane permeability, and introduce new binding interactions. Studies have shown that the presence of electron-withdrawing substituents like fluorine and chlorine on the benzoxazole scaffold can lead to promising analgesic and anti-inflammatory activities. jocpr.com The position of the halogen is critical; for example, substitution at the 5-position with a halogen atom has been shown to enhance antiproliferative activity. mdpi.com

Alkyl Substitutions: Besides the methyl group at C2, other alkyl groups can be introduced to fine-tune the steric and hydrophobic properties of the molecule to optimize target engagement.

Aryl Substitutions: Placing an aryl group, such as a phenyl ring, at the C2 position is a widely explored strategy that often leads to potent biological activity. nih.gov For instance, 2-(2-arylphenyl)benzoxazoles have been identified as a novel scaffold for selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating significant anti-inflammatory potential. nih.gov The substitution pattern on this aryl ring further modulates activity.

The following table summarizes the influence of various substituents on the biological activities of benzoxazole derivatives based on published findings.

| Position | Substituent Type | Example Substituent | Observed Biological Effect |

| Position 2 | Alkyl | Methyl | Potent MAO inhibition researchgate.net |

| Position 2 | Aryl | 2-Arylphenyl | Selective COX-2 inhibition (Anti-inflammatory) nih.gov |

| Position 5 | Halogen | Chloro, Fluoro | Enhanced antiproliferative activity mdpi.com |

| Position 6 | Acyl | Acyl groups | Favorable for analgesic activity jocpr.com |

| General | Electron-withdrawing | F, Cl, COCH3 | Promising analgesic and anti-inflammatory results jocpr.com |

Scaffold Modifications and Their Biological Activity Modulation

Modifying the core benzoxazole scaffold or hybridizing it with other chemical moieties is a key strategy in drug discovery to enhance potency, selectivity, or pharmacokinetic properties. researchgate.netnih.govtandfonline.com This approach, sometimes referred to as "scaffold hopping," involves replacing the central ring system while aiming to retain or improve biological activity.

One study demonstrated this principle by replacing a benzothiazole (B30560) scaffold with benzimidazole (B57391) and benzoxazole moieties in a series of anticancer agents. mdpi.com The resulting benzoxazole analogue retained the fundamental antiproliferative activity of the original lead compound, confirming that the benzoxazole core could effectively mimic the structural role of the benzothiazole ring. mdpi.com

Another approach involves molecular hybridization, where the benzoxazole scaffold is combined with other pharmacologically active structures. For example, new benzoxazole derivatives were designed as potential VEGFR-2 inhibitors by incorporating moieties known to interact with the kinase active site. nih.gov These modifications led to compounds with promising antiproliferative activity against cancer cell lines. nih.govnih.gov Such scaffold modifications highlight the versatility of the benzoxazole nucleus as a building block for creating novel therapeutic agents with tailored biological profiles.

Pharmacophore Development and Ligand Design Principles for Benzoxazole Analogs

Pharmacophore modeling is a computational approach central to modern drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. slideshare.net For benzoxazole analogs, this involves analyzing a set of known active compounds to derive a model that encapsulates the key steric and electronic properties necessary for their biological response. dundee.ac.uk

A pharmacophore model typically includes features such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

Positive and negative ionizable groups

There are two primary approaches to developing these models:

Ligand-Based Modeling: When the 3D structure of the biological target is unknown, a pharmacophore model can be generated by superimposing a set of active ligands and extracting their common chemical features. mdpi.comnih.gov

Structure-Based Modeling: If the crystal structure of the target protein (e.g., an enzyme or receptor) is available, the active site can be analyzed to define key interaction points, which are then used to build a pharmacophore model. slideshare.net